XLogP3 Lipophilicity Shift Relative to 4-(Chloromethyl)pyridine
The target compound demonstrates a 0.7-log-unit higher computed XLogP3 (2.0 ± 0.2) compared to 4-(chloromethyl)pyridine (1.3), indicating significantly greater lipophilicity [1]. This shift affects membrane permeability, plasma protein binding, and off-target promiscuity in cellular assays, factors that are crucial when SAR studies require fine-tuning of lipophilicity without altering the core pyridine scaffold [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 (predicted) |
| Comparator Or Baseline | 4-(Chloromethyl)pyridine: XLogP3 = 1.3 [1] |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by PubChem XLogP3 algorithm; identical calculation method for both compounds |
Why This Matters
For medicinal chemists optimizing logD, a 0.7-unit difference can be the deciding factor between a compound with acceptable permeability and one that fails cell-based assays.
- [1] PubChem. 4-(Chloromethyl)pyridine, CID 74571. https://pubchem.ncbi.nlm.nih.gov/compound/4-_Chloromethyl_pyridine (accessed 2026-04-28). View Source
- [2] PubChem. 4-[1-(Chloromethyl)cyclopropyl]pyridine. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
